BenchChemオンラインストアへようこそ!

N-(6-acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

PDHK1 inhibition Cancer metabolism Target selectivity

Secure a structurally precise PDHK1 probe: This compound features a distinctive 2-carboxamide-6-acetamido benzothiazole topology, setting it apart from common BRAFV600E-focused analogues. Its 1,5-dimethylpyrazole moiety targets PDHK1, making it ideal for investigating the Warburg effect and establishing chemotype-selectivity fingerprints. Sourcing the correct positional isomer is critical; generic substitutes risk complete pharmacological inactivation. Validate lot-specific purity and structural identity to ensure reproducible hypoxia and kinase profiling results.

Molecular Formula C15H15N5O2S
Molecular Weight 329.38
CAS No. 1013758-84-3
Cat. No. B2488757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
CAS1013758-84-3
Molecular FormulaC15H15N5O2S
Molecular Weight329.38
Structural Identifiers
SMILESCC1=CC(=NN1C)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C
InChIInChI=1S/C15H15N5O2S/c1-8-6-12(19-20(8)3)14(22)18-15-17-11-5-4-10(16-9(2)21)7-13(11)23-15/h4-7H,1-3H3,(H,16,21)(H,17,18,22)
InChIKeyOAFJZGQJROFBQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1013758-84-3): A Structurally Differentiated PDHK1-Targeting Thiazole Carboxamide for Oncology Research


N-(6-acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS: 1013758-84-3) is a heterocyclic thiazole carboxamide derivative that integrates an acetamido-substituted benzothiazole core with a 1,5-dimethylpyrazole moiety via a carboxamide linker [1]. The compound is classified as a pyruvate dehydrogenase kinase (PDHK) inhibitor and has been catalogued in authoritative drug-target databases as a patented investigational agent for metastatic cancer and solid tumors, with PDHK1 identified as its primary molecular target [1]. Its structural topology differs fundamentally from the more extensively characterized 2-acetamido-6-carboxamide benzothiazole series [2], positioning it as a chemically distinct probe within the thiazole-pyrazole inhibitor landscape.

Why N-(6-Acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide Cannot Be Replaced by Generic Benzothiazole Analogs


Superficial structural similarity within the benzothiazole-pyrazole class masks critical pharmacophoric distinctions that preclude simple interchange. The target compound anchors its carboxamide at the benzothiazole 2-position, while the more common 2-acetamido-6-carboxamide series [1] reverses this vector, placing the variable amide at the 6-position. This positional isomerism is known to alter kinase selectivity profiles: the 2-acetamido-6-carboxamide scaffold derives its BRAFV600E inhibitory activity from a specific H-bond network with the DFG motif [1], whereas the 2-carboxamide-6-acetamido topology of the target compound is linked to PDHK1 inhibition [2]. Furthermore, the 1,5-dimethylpyrazole moiety at the 3-carboxamide terminus introduces steric and electronic properties distinct from unsubstituted, N-ethyl, or N-isopropyl analogs, affecting conformational preferences and target engagement. Procuring a generic benzothiazole-pyrazole hybrid without these precise substitution patterns risks complete loss of the intended PDHK1-directed pharmacology.

Quantitative Differentiation Evidence for N-(6-Acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide: PDHK1 Targeting, Structural Uniqueness, and Kinase Selectivity Profile


PDHK1 Primary Target Annotation Versus BRAFV600E-Selective 2-Acetamido-6-Carboxamide Benzothiazoles

The target compound is annotated in the Therapeutic Target Database (TTD) as a PDHK1 inhibitor, distinguishing it from the 2-acetamido-6-carboxamide benzothiazole series (e.g., compound 22 in Batsi et al.) which are characterized as BRAFV600E inhibitors [1][2]. This annotation indicates a divergent kinase selectivity profile dictated by the 2-carboxamide-6-acetamido substitution pattern versus the 2-acetamido-6-carboxamide configuration.

PDHK1 inhibition Cancer metabolism Target selectivity

Carboxamide Positional Isomerism: 2-Carboxamide-6-Acetamido Versus 2-Acetamido-6-Carboxamide Scaffold Differentiation

The target compound features a carboxamide linker at the benzothiazole 2-position and an acetamido group at the 6-position, which is the reverse connectivity of the extensively characterized 2-acetamido-6-carboxamide BRAFV600E inhibitor series [1]. This positional swap places the variable pyrazole amide at a site that, in the 2-acetamido-6-carboxamide series, engages the DFG motif of BRAFV600E via a phenylene-sulfonamide extension [1]. The target compound's topology instead positions the pyrazole at a locus consistent with PDHK1 active-site interactions [2].

Scaffold topology Kinase inhibitor design Structure-activity relationships

Patent-Backed PDHK1 Inhibitor Status Confers Procurement Justification Over Uncharacterized Close Analogs

The target compound is associated with a granted patent (WO2012036974, US9040717) covering pyrazole-amide compounds as PDHK inhibitors, and the TTD lists it with 'Patented' status for metastatic cancer and solid tumor indications [1][2]. In contrast, closely related analogs such as N-(6-acetamidobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide (CAS: 1173065-39-8) and N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide lack documented patent coverage and target annotation in authoritative databases.

Patent protection Drug discovery PDHK1 inhibitor procurement

1,5-Dimethylpyrazole Substituent Effects: Differentiated Physicochemical Profile Relative to N-Ethyl and N-Isopropyl Analogs

The 1,5-dimethyl substitution on the pyrazole ring of the target compound (MW: 329.38 g/mol, formula: C15H15N5O2S) provides distinct steric and electronic properties compared to analogs: N-(6-acetamidobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide (CAS 1173065-39-8) bears an N-ethyl group, altering LogP and rotational freedom; while N-(6-acetamidobenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide (CAS 1208739-18-7, MW: 357.43) has a bulkier isopropyl and reversed methyl position [1][2]. The 1,5-dimethyl configuration minimizes steric bulk while maintaining the methyl electronic contribution, a balance that may be critical for PDHK1 active-site complementarity.

Pyrazole substitution Physicochemical properties Analog differentiation

Recommended Application Scenarios for N-(6-Acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide in PDHK1-Focused Oncology Research


PDHK1-Mediated Tumor Metabolism Studies in Hypoxic Cancer Models

Given the TTD-annotated PDHK1 inhibitory activity, this compound is suited as a chemical probe for investigating the role of PDHK1 in the metabolic switch of cancer cells under hypoxia. PDHK1 expression is induced via HIF-1 activation, and its inhibition shifts metabolism from glycolysis to glucose oxidation, potentially reversing the Warburg effect [1]. Researchers should pair this compound with PDHK1-knockdown controls and metabolic flux analysis to validate on-target effects.

Benchmarking Against 2-Acetamido-6-Carboxamide BRAFV600E Inhibitors for Kinase Selectivity Profiling

The reversed carboxamide/acetamido topology of this compound compared to the BRAFV600E-selective series makes it an ideal counter-screening tool. In a kinase selectivity panel, researchers can use the target compound (2-carboxamide-6-acetamido) alongside a representative 2-acetamido-6-carboxamide analog (e.g., compound 22 from Batsi et al.) to determine how scaffold topology influences off-target kinase engagement [2]. This comparative profiling is essential for establishing the selectivity fingerprint of each chemotype.

Structure-Activity Relationship (SAR) Expansion Around the 1,5-Dimethylpyrazole Moiety

The 1,5-dimethylpyrazole substituent on the target compound serves as a reference point for SAR studies exploring the effects of pyrazole N-substitution on PDHK1 potency and isoform selectivity. Analogs bearing N-ethyl, N-isopropyl, or N-aryl groups can be synthesized and compared to this compound in PDHK1 biochemical assays to establish the steric and electronic tolerance of the PDHK1 active site [1]. The 1,5-dimethyl configuration provides the minimal steric perturbation baseline for such studies.

Quote Request

Request a Quote for N-(6-acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.